molecular formula C17H30N6O4 B14249022 L-Lysine, L-valyl-L-histidyl- CAS No. 510727-21-6

L-Lysine, L-valyl-L-histidyl-

Cat. No.: B14249022
CAS No.: 510727-21-6
M. Wt: 382.5 g/mol
InChI Key: CHWRZUGUMAMTFC-IHRRRGAJSA-N
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Description

L-Lysine, L-valyl-L-histidyl- is a tripeptide compound composed of the amino acids L-lysine, L-valine, and L-histidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-valyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation of Amino Acids: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or similar coupling agents.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of L-Lysine, L-valyl-L-histidyl- may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-valyl-L-histidyl- can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidinal or other oxidation products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired substitution, such as alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of histidinal, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Lysine, L-valyl-L-histidyl- has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysine, L-valyl-L-histidyl- involves its interaction with specific molecular targets and pathways. The histidine residue can bind to metal ions, influencing redox reactions and enzyme activity. The lysine and valine residues contribute to the peptide’s overall structure and stability, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine (GHK): A tripeptide with similar properties, known for its role in wound healing and anti-inflammatory effects.

    L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl-: Another peptide with a similar structure, used in various biochemical studies.

Uniqueness

L-Lysine, L-valyl-L-histidyl- is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with metal ions and participate in redox reactions sets it apart from other peptides.

This detailed article provides a comprehensive overview of L-Lysine, L-valyl-L-histidyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

510727-21-6

Molecular Formula

C17H30N6O4

Molecular Weight

382.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C17H30N6O4/c1-10(2)14(19)16(25)23-13(7-11-8-20-9-21-11)15(24)22-12(17(26)27)5-3-4-6-18/h8-10,12-14H,3-7,18-19H2,1-2H3,(H,20,21)(H,22,24)(H,23,25)(H,26,27)/t12-,13-,14-/m0/s1

InChI Key

CHWRZUGUMAMTFC-IHRRRGAJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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